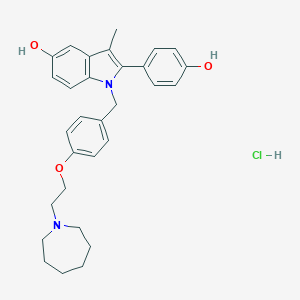

Bazedoxifene HCl

Übersicht

Beschreibung

Bazedoxifene Hydrochloride is a third-generation selective estrogen receptor modulator (SERM) developed by Pfizer. It is primarily used to treat moderate to severe vasomotor symptoms associated with menopause and to prevent postmenopausal osteoporosis . This compound acts as both an estrogen receptor agonist and antagonist, depending on the tissue type .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Bazedoxifene Hydrochloride involves several steps, including the synthesis of intermediates and final product formation. One method involves the reaction of a compound represented in formula (A) with ammonium formate or cyclohexadiene in the presence of a palladium-carbon catalyst in an organic solvent . The reaction is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The product is then filtered, washed, and treated with acetic acid to obtain Bazedoxifene Hydrochloride .

Industrial Production Methods: Industrial production methods for Bazedoxifene Hydrochloride focus on optimizing reaction conditions to ensure high yield and purity. These methods often involve continuous catalytic reactions using fixed-bed reactors, which allow for repeated and continuous use of catalysts and hydrogen, enhancing reaction speed and safety .

Analyse Chemischer Reaktionen

Metabolic Reactions

Bazedoxifene undergoes extensive glucuronidation, with minimal cytochrome P450 involvement:

Table 2: Metabolic Pathways of Bazedoxifene HCl

| Pathway | Enzyme | Metabolites | Plasma Ratio (Metabolite:Parent) | Excretion |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Bazedoxifene-4'-glucuronide (M4), Bazedoxifene-5-glucuronide (M5) | 10:1 | 85% fecal, <1% urinary |

- Key Findings :

Pharmacological Activity-Driven Reactions

This compound interacts with estrogen receptors (ERα/ERβ) and modulates transcriptional activity:

Table 3: Receptor Binding and Cellular Effects

- Mechanistic Insights :

Stability and Degradation Reactions

This compound exhibits pH-dependent stability:

Table 4: Stability Under Controlled Conditions

| Condition | Observation | Implication |

|---|---|---|

| Acidic (pH 1–3) | Rapid degradation via hydrolysis | Requires enteric coating for oral formulations |

| Neutral (pH 7.4) | Stable (>24 hours) | Suitable for in vitro assays |

Comparative Reactivity with Analogues

Bazedoxifene’s indole core and side-chain modifications confer unique reactivity vs. other SERMs:

| Feature | Bazedoxifene | Raloxifene | Tamoxifen |

|---|---|---|---|

| Core Structure | Indole | Benzothiophene | Triphenylethylene |

| Metabolic Pathway | Glucuronidation | CYP3A4 Oxidation | CYP2D6/3A4 Hydroxylation |

| Uterine Stimulation | Minimal | Moderate | High |

Wissenschaftliche Forschungsanwendungen

Prevention of Postmenopausal Osteoporosis

Bazedoxifene has demonstrated significant efficacy in preventing bone loss in postmenopausal women. Clinical trials have shown that it effectively reduces the risk of vertebral fractures and increases bone mineral density without the adverse effects commonly associated with traditional hormone replacement therapies .

Key Findings:

- In Phase III trials, women receiving bazedoxifene showed a reduction in vertebral fracture risk by approximately 50% compared to placebo .

- It has been shown to improve bone density at various skeletal sites, including the lumbar spine and hip .

Potential Cancer Treatment

Recent studies have explored bazedoxifene's potential in cancer therapy, particularly for breast and ovarian cancers. Its ability to inhibit estrogen-driven tumor growth presents a promising avenue for treatment.

Case Study Insights:

- In preclinical models, bazedoxifene was effective in inhibiting tumor growth in hormone-responsive breast cancer cell lines, demonstrating a more potent effect against certain resistant mutant forms of estrogen receptors compared to other SERMs like tamoxifen .

- Research indicates that bazedoxifene may also play a role in preventing ovarian cancer by modulating hormonal pathways involved in tumorigenesis .

Safety Profile

Bazedoxifene has a favorable safety profile compared to traditional hormone therapies. It does not significantly stimulate uterine tissue, reducing the risk of endometrial hyperplasia and associated cancers .

Adverse Effects:

Wirkmechanismus

Bazedoxifene Hydrochloride functions as a selective estrogen receptor modulator. It binds to estrogen receptors, acting as an agonist or antagonist depending on the tissue type . In bone tissue, it acts as an agonist, reducing bone resorption and decreasing biochemical markers of bone turnover . In breast and uterine tissues, it acts as an antagonist, inhibiting estrogen-mediated proliferation .

Vergleich Mit ähnlichen Verbindungen

Raloxifene: Another selective estrogen receptor modulator used to prevent osteoporosis and reduce the risk of breast cancer.

Tamoxifen: A selective estrogen receptor modulator used primarily in the treatment of breast cancer.

Ospemifene: Used to treat dyspareunia and vaginal atrophy in postmenopausal women.

Uniqueness: Bazedoxifene Hydrochloride is unique due to its dual action as both an agonist and antagonist, depending on the tissue type. This dual action allows it to provide therapeutic benefits in bone tissue while minimizing adverse effects in breast and uterine tissues .

Biologische Aktivität

Bazedoxifene hydrochloride (BZA) is a novel selective estrogen receptor modulator (SERM) that has gained attention for its unique biological activity, particularly in the context of postmenopausal osteoporosis and breast cancer treatment. This article delves into the compound's biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Bazedoxifene exhibits selective binding to estrogen receptors (ERs), specifically ERα and ERβ. Its binding affinity is characterized by the following IC50 values:

- ERα : 23 ± 15 nM

- ERβ : 85 ± 59 nM

This indicates a stronger preference for ERα compared to ERβ, although both receptors are targeted by BZA . Unlike traditional estrogens, BZA does not stimulate ER-mediated transcriptional activity in breast cancer cells (e.g., MCF-7 cells), acting instead as an antagonist to estradiol. This property is crucial for its application in breast cancer therapy, as it inhibits estrogen-induced cell proliferation .

In Vitro Studies

In vitro studies demonstrate that bazedoxifene:

- Inhibits 17β-estradiol-induced proliferation in MCF-7 cells with an IC50 of 0.19 nM.

- Decreases mRNA levels of key ER target genes such as cyclin D1 and c-myc in a dose-dependent manner, showcasing its potential to regulate cell growth effectively .

Table 1: In Vitro Activity of Bazedoxifene

| Cell Line | Activity Type | IC50 Value (nM) |

|---|---|---|

| MCF-7 | Inhibition of estradiol-induced proliferation | 0.19 |

| MCF-7 | Binding affinity for ERα | 23 |

| MCF-7 | Binding affinity for ERβ | 85 |

Clinical Efficacy

Bazedoxifene has been evaluated in various clinical trials primarily targeting postmenopausal osteoporosis. A significant study involved 7,492 postmenopausal women randomized to receive either BZA (20 or 40 mg), raloxifene (60 mg), or placebo over three years. Key findings include:

- Bone Mineral Density (BMD) : BZA significantly improved BMD compared to placebo.

- Fracture Prevention : The compound demonstrated efficacy in reducing the risk of vertebral fractures.

- Safety Profile : The incidence of adverse events was comparable to placebo, with a notable reduction in hot flushes and a neutral effect on the breast tissue .

Case Study: Long-term Safety and Efficacy

In a long-term study assessing the safety and tolerability of bazedoxifene:

- Participants : 7,492 women aged around 66.4 years.

- Results : No significant differences in serious adverse events compared to placebo groups were observed. Notably, bazedoxifene had a favorable lipid profile with reductions in total cholesterol and LDL levels .

Pharmacokinetics

Bazedoxifene exhibits linear pharmacokinetics with a half-life of approximately 28 hours. Peak plasma concentrations occur within 1–2 hours post-administration. The drug is primarily excreted via feces (84.7%), with minimal renal excretion (<1%) observed. The major metabolic pathway involves glucuronidation, resulting in the formation of bazedoxifene-5-glucuronide .

Eigenschaften

IUPAC Name |

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOWZQXURKSOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433034 | |

| Record name | Bazedoxifene HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198480-56-7 | |

| Record name | 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198480-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bazedoxifene HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.